![molecular formula C20H20N2O2 B2399320 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 52321-12-7](/img/structure/B2399320.png)
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
Overview
Description
“2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione” is a chemical compound with the CAS Number: 52321-12-7 . It has a molecular weight of 320.39 and its molecular formula is C20H20N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H20N2O2/c23-19-18-12-11-17 (21 (19)13-15-7-3-1-4-8-15)20 (24)22 (18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 168-170°C .Scientific Research Applications
Synthesis and Crystal Structures
Self-assembly and Crystal Structures : The compound 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a functional building block in supramolecular chemistry. The synthesis of its enantiomeric and racemic forms and their diesters has been explored. The crystal structures of these compounds revealed persistent and stable motifs, including heterochiral H-bonded zigzag tape and molecular 'brick wall' structures with non-polar coatings. These findings indicate the potential utility of these compounds in the design of complex molecular structures (Lyssenko et al., 2002).
Chemical Reactivity and Synthesis Pathways
Methanolysis and Piperidinecarboxylate Systems : Research on the methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems has shed light on their reactivity and potential applications. The reaction is influenced by steric hindrance, especially from substituents at certain positions of the dione. This process is crucial for synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems, indicating the relevance of this compound in complex organic synthesis (Verbist et al., 2004).
Lithiation and Bridgehead Reactivity : The ability to lithiate 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione at bridgehead positions has been demonstrated. This reactivity opens avenues for functionalizing the molecule in various ways, making it a versatile intermediate for synthetic applications. The research highlights the molecule's potential in the synthesis of complex organic compounds and its role in understanding the inductive effects of carbonyl groups and dipole stabilization by amide nitrogen (Eastwood et al., 1983).
Safety and Hazards
properties
IUPAC Name |
2,5-dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-12-11-17(21(19)13-15-7-3-1-4-8-15)20(24)22(18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYGTVNUUMQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C1C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B2399239.png)

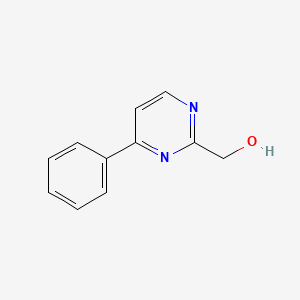
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2399243.png)
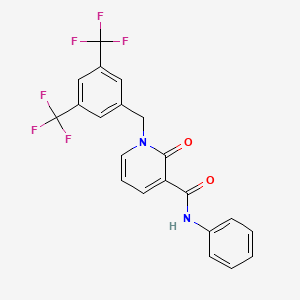

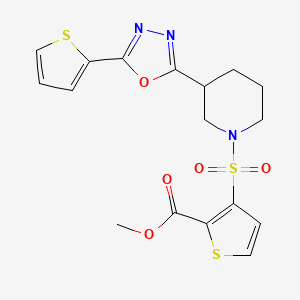
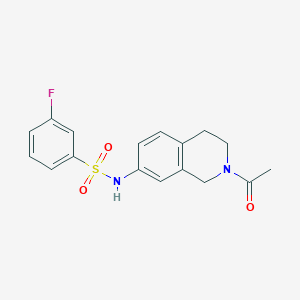

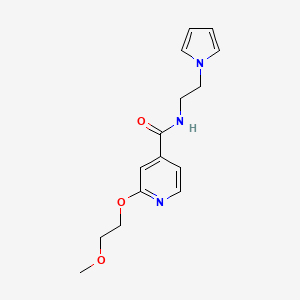
![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)